Product packaging for 1-Oxoisoindoline-5-carboxamide(Cat. No.:)

1-Oxoisoindoline-5-carboxamide

Cat. No.: B15071278
M. Wt: 176.17 g/mol
InChI Key: WNOMNVMWZAPUOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Oxoisoindoline-5-carboxamide ( 1823367-10-7) is a pharmaceutical intermediate and building block with a molecular formula of C9H8N2O2 and a molecular weight of 176.17 g/mol . This compound is of significant interest in medicinal chemistry, particularly in the development of novel therapeutic agents. A key research application for the this compound scaffold is in the design of selective Casein Kinase 1α (CK1α) degraders . CK1α is a serine/threonine protein kinase involved in critical cellular processes, including the Wnt/β-catenin signaling pathway, and is a potential target for hematological malignancies and solid tumors . Compounds based on this core structure function as selective molecular glue degraders, offering a targeted approach to modulate protein function for research purposes . This mechanism highlights the value of this compound as a versatile building block in the discovery of new small-molecule probes and therapeutics, especially in the field of targeted protein degradation. This product is intended for research and development use only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O2 B15071278 1-Oxoisoindoline-5-carboxamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

1-oxo-2,3-dihydroisoindole-5-carboxamide

InChI

InChI=1S/C9H8N2O2/c10-8(12)5-1-2-7-6(3-5)4-11-9(7)13/h1-3H,4H2,(H2,10,12)(H,11,13)

InChI Key

WNOMNVMWZAPUOQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)C(=O)N)C(=O)N1

Origin of Product

United States

Synthetic Strategies for 1 Oxoisoindoline 5 Carboxamide and Its Congeners

Classical and Convergent Synthesis Routes to the 1-Oxoisoindoline Core Structure

Traditional synthetic routes to the 1-oxoisoindoline core often rely on the cyclization of appropriately substituted benzene (B151609) derivatives. These methods are characterized by their stepwise nature, allowing for the controlled construction of the heterocyclic system.

Synthesis from 3-Oxoisoindoline-5-carboxylic Acid

A direct and common method for the synthesis of 1-oxoisoindoline-5-carboxamides involves the amidation of a pre-formed 3-oxoisoindoline-5-carboxylic acid. This approach is advantageous as it allows for late-stage diversification by introducing various amines to generate a library of carboxamide derivatives.

The process typically begins with the synthesis of the core carboxylic acid. A representative synthesis starts from 5-bromo-2-(bromomethyl)benzoate, which is treated with ammonia (B1221849) in a sealed tube to afford 6-bromoisoindolin-1-one (B1291662). onlinepharmacytech.info The bromo-substituted isoindolinone then undergoes further reactions to yield 3-oxoisoindoline-5-carboxylic acid. onlinepharmacytech.info

The final amidation step is generally achieved using standard peptide coupling conditions. A mixture of the carboxylic acid, a selected amine, a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) hydrochloride, and an auxiliary nucleophile like 1-hydroxybenzotriazole (B26582) (HOBt) in a suitable solvent like dichloromethane (B109758) (DCM) results in the desired 1-oxoisoindoline-5-carboxamide. onlinepharmacytech.info The reaction is typically carried out at room temperature and proceeds to completion within a few hours. onlinepharmacytech.info

Table 1: Reagents for the Synthesis of 1-Oxoisoindoline-5-carboxamides from 3-Oxoisoindoline-5-carboxylic Acid

ReagentFunction
3-Oxoisoindoline-5-carboxylic AcidStarting Material
Substituted AmineSource of the carboxamide nitrogen and R-group
EDC.HClCoupling Agent
HOBtAuxiliary Nucleophile/Racemization Suppressant
Triethylamine (B128534)Base
Dichloromethane (DCM)Solvent

Derivatization from 1-Oxoisoindoline-5-carboxylic Acid Intermediates

The 1-oxoisoindoline-5-carboxylic acid scaffold serves as a versatile intermediate for the creation of a wide array of derivatives. Beyond simple amidation, the carboxylic acid functional group can be transformed into other functionalities, or the core itself can be further modified.

For instance, the lactam nitrogen of the isoindolinone ring can be alkylated or arylated to introduce further diversity. researchgate.net Additionally, the aromatic ring can be subjected to electrophilic substitution reactions, although the directing effects of the existing substituents must be considered.

A common strategy involves the conversion of the carboxylic acid to an acid chloride or another activated species, which can then react with a broader range of nucleophiles than the parent carboxylic acid. This allows for the synthesis of esters, ketones, and other related compounds.

Multicomponent Reaction Approaches for Diversity-Oriented Synthesis

Multicomponent reactions (MCRs) have emerged as powerful tools in modern organic synthesis, enabling the construction of complex molecules in a single step from three or more starting materials. nih.govresearchgate.net This high degree of atom economy and efficiency makes MCRs particularly attractive for the generation of chemical libraries for drug discovery. wikipedia.orgnih.gov

Ugi Reaction-Based Syntheses of Oxoisoindoline Derivatives

The Ugi four-component reaction (U-4CR) is a prominent MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. wikipedia.orgorgsyn.org This reaction has been ingeniously adapted for the synthesis of oxoisoindoline derivatives.

In a typical application, 2-formylbenzoic acid serves as a key bifunctional starting material, providing both the aldehyde and the carboxylic acid components required for the Ugi reaction. researchgate.netnih.gov When reacted with an amine and an isocyanide, the Ugi reaction proceeds, and the resulting intermediate can undergo a subsequent intramolecular cyclization to form the 1-oxoisoindoline ring system. researchgate.netnih.gov This approach allows for the introduction of diversity at two positions of the final molecule, corresponding to the amine and isocyanide inputs.

Table 2: Components of the Ugi Reaction for Oxoisoindoline Synthesis

ComponentRoleSource of Diversity
2-Formylbenzoic AcidAldehyde and Carboxylic AcidCore Scaffold
AmineNucleophileR-group on the lactam nitrogen
IsocyanideElectrophileSide chain at the 1-position

This methodology has been utilized to synthesize libraries of oxoisoindoline derivatives for various biological screenings. researchgate.netnih.gov

Sequential Ugi Reaction/Oxidative Nucleophilic Substitution of Hydrogen

A more advanced strategy combines the Ugi reaction with a subsequent oxidative nucleophilic substitution of hydrogen (SNH) reaction. rawdatalibrary.netresearchgate.net This powerful sequence allows for the synthesis of highly functionalized 3-oxoisoindoline-1-carboxamides with high regioselectivity and chemoselectivity. rawdatalibrary.net

This diversity-oriented approach utilizes the nitro group as a directing group to facilitate the SNH reaction. rawdatalibrary.net The process begins with a four-component Ugi reaction to assemble the initial linear precursor. This is followed by a base-mediated intramolecular cyclization via an SNH mechanism, where a C-H bond on the aromatic ring is functionalized. rawdatalibrary.net This method is notable for its use of aerobic oxidation and mild reaction conditions, leading to good to excellent yields of the desired products. rawdatalibrary.netresearchgate.net The key advantages of this approach include high bond-forming efficiency and atom economy. rawdatalibrary.net

Targeted Functionalization and Derivatization Methodologies

Beyond the construction of the core ring system, significant research has been directed towards the targeted functionalization of the 1-oxoisoindoline scaffold. These methods allow for the fine-tuning of the molecule's properties by introducing specific substituents at various positions.

One approach involves the direct C-H functionalization of the isoquinolinone core, which is a related structure. researchgate.net While challenging due to the relative inertness of C-H bonds, this strategy offers a highly efficient way to introduce new functional groups without the need for pre-functionalized starting materials. Radical-based methods, such as Minisci-type reactions, have been explored for the functionalization of related heterocyclic systems. researchgate.net

Furthermore, the lactam nitrogen provides a convenient handle for derivatization. Alkylation, arylation, and acylation reactions at this position are common strategies to explore the structure-activity relationships of 1-oxoisoindoline-based compounds. researchgate.net For example, the introduction of a secondary or tertiary amine at the lactam nitrogen has been shown to be important for the cellular potency of certain 1-oxoisoindoline-4-carboxamide-based inhibitors. researchgate.net

Nickel-Promoted C(sp²)–H Cyanations

A novel and efficient strategy for the synthesis of related isoindolinone structures involves a nickel-promoted C(sp²)–H cyanation of benzamides. nih.govacs.org This method utilizes an 8-aminoquinoline (B160924) directing group to achieve selective ortho-monocyanation of benzamide (B126) derivatives with trimethylsilyl (B98337) cyanide (TMSCN) as the cyanide source. nih.govacs.org This reaction is significant as it represents a key step in forming the core structure, which can then be further elaborated.

The process is notable for its mild reaction conditions, the use of inexpensive and commercially available reagents, and a broad tolerance for various functional groups. nih.gov An interesting and synthetically useful discovery was that the initial cyanation products can be readily transformed into 3-imino-1-oxoisoindolines through a one-pot tandem reaction. acs.org When the cyanation step is complete, exposure of the crude reaction mixture to air during work-up with dichloromethane (DCM) can trigger a base-catalyzed intramolecular cyclization, yielding the 3-imino-1-oxoisoindoline structure. acs.org

This tandem cyanation/cyclization process provides a rapid and efficient pathway to diversely functionalized 3-imino-1-oxoisoindolines. acs.org The reaction demonstrates high selectivity and is compatible with substrates bearing either electron-donating or electron-withdrawing groups, as well as various halogen atoms (F, Br, Cl), which can be used for subsequent chemical modifications. acs.org

Table 1: Nickel-Promoted Cyanation and Cyclization for the Synthesis of 3-Imino-1-oxoisoindoline Derivatives acs.org

Starting Benzamide Substituent Product Yield (%)
H 4a 62
4-Me 4b 65
4-OMe 4c 71
4-OPh 4d 68
4-tBu 4e 55
4-Ph 4f 60
4-NMe₂ 4g 42
4-F 4h 75
4-Cl 4i 78
4-Br 4j 72
3-Me 4k 61
3-OMe 4l 58
3-Cl 4m 63
3,5-diMe 4n 59
3,5-diCl 4o 66

Reaction conditions involve the use of a nickel salt and a base in a suitable solvent, heated under a nitrogen atmosphere, followed by cyclization.

Introduction of Diverse Functional Groups and Substituents

The functionalization of the 1-oxoisoindoline core, particularly at the 5-carboxamide position, is crucial for modulating the compound's properties. A common strategy involves the synthesis of 3-oxoisoindoline-5-carboxylic acid as a key intermediate, which is then coupled with a variety of amines to generate a library of amide derivatives. onlinepharmacytech.info

The synthesis can begin with a precursor like 5-bromo-2-methylbenzoic acid. onlinepharmacytech.info This starting material undergoes a series of transformations, including bromination and cyclization with ammonia, to form the 6-bromoisoindolin-1-one intermediate. Subsequent reactions then convert the bromo group into a carboxylic acid, yielding 3-oxoisoindoline-5-carboxylic acid. This carboxylic acid is the pivotal point for introducing diversity. By reacting it with a range of substituted amines using standard peptide coupling agents, a wide array of 1-oxoisoindoline-5-carboxamides with different functional groups can be prepared. onlinepharmacytech.info This approach allows for systematic exploration of structure-activity relationships by varying the substituent on the amide nitrogen. researchgate.net

Table 2: Synthesis of 3-Oxoisoindoline-5-carboxamide Derivatives onlinepharmacytech.info

Amine Reactant Resulting Substituent (R) Product Yield (%)
Aniline Phenyl 8a 85
4-Fluoroaniline 4-Fluorophenyl 8b 82
4-Chloroaniline 4-Chlorophenyl 8c 88
4-Bromoaniline 4-Bromophenyl 8d 89
4-Methylaniline 4-Methylphenyl 8e 81
4-Methoxyaniline 4-Methoxyphenyl 8f 84
4-Nitroaniline 4-Nitrophenyl 8g 79
Benzylamine Benzyl (B1604629) 8h 86

Yields correspond to the amide coupling step from 3-oxoisoindoline-5-carboxylic acid.

Preparation of Specific Amide Linkages and Ring Systems

The crucial amide linkage at the 5-position is typically formed using peptide coupling chemistry. fishersci.itlibretexts.org A widely used method involves activating the 3-oxoisoindoline-5-carboxylic acid intermediate with a coupling agent. onlinepharmacytech.info One common protocol employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) in the presence of 1-hydroxybenzotriazole (HOBt) and a base like triethylamine in a solvent such as dichloromethane (DCM). onlinepharmacytech.info The carboxylic acid is first activated by EDC/HOBt at a reduced temperature (0°C), followed by the addition of the desired primary or secondary amine. The reaction then proceeds at room temperature to furnish the target amide. onlinepharmacytech.info

Alternative and highly effective coupling agents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are also employed for synthesizing similar carboxamide structures, highlighting the versatility of modern amide bond formation techniques in this context. nih.gov

Pharmacological Profiles and Biological Activities of 1 Oxoisoindoline 5 Carboxamide Derivatives

Modulation of Oxidative Stress Pathways

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to the pathogenesis of numerous diseases. Derivatives of 1-oxoisoindoline-5-carboxamide have demonstrated notable potential in mitigating oxidative damage.

Antioxidant Activity Evaluation (e.g., DPPH, LDL Oxidation Assays)

The antioxidant capacity of a series of 3-oxoisoindoline-5-carboxamide derivatives has been systematically evaluated using established in vitro models, including the 1,1-diphenyl-2-picryl hydrazine (B178648) (DPPH) free radical scavenging assay and the inhibition of human low-density lipoprotein (LDL) oxidation assay. onlinepharmacytech.info

In one study, a series of eight 3-oxoisoindoline-5-carboxamide derivatives (8a-8h) were synthesized and assessed for their antioxidant properties. onlinepharmacytech.info The results indicated that all synthesized compounds possessed antioxidant activity. onlinepharmacytech.info Notably, compound 8a demonstrated the most potent activity among the tested analogues. onlinepharmacytech.info The underlying mechanism for this antioxidant activity is attributed to the ability of these compounds to scavenge free radicals and inhibit the oxidative modification of LDL, a critical event in the development of atherosclerosis. onlinepharmacytech.info

The DPPH assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The inhibition of LDL oxidation assay, on the other hand, assesses the capacity of a compound to prevent the oxidative modification of LDL particles, which is a key initiating step in the formation of atherosclerotic plaques. onlinepharmacytech.infonih.gov

Table 1: Antioxidant Activity of 3-Oxoisoindoline-5-carboxamide Derivatives

Compound Antioxidant Activity Model Key Findings
3-Oxoisoindoline-5-carboxamides (8a-8h) DPPH free radical scavenging assay All compounds exhibited antioxidant activity.
3-Oxoisoindoline-5-carboxamides (8a-8h) Inhibition of human LDL oxidation assay All compounds showed inhibition of LDL oxidation.
Compound 8a DPPH and LDL oxidation assays Demonstrated the most dominant antioxidant activity among the series. onlinepharmacytech.info

Anti-Inflammatory Modulatory Effects

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a hallmark of many diseases. The cyclooxygenase (COX) enzymes are central players in the inflammatory cascade, and their inhibition is a key therapeutic strategy for managing inflammation.

Cyclooxygenase (COX-1/COX-2) Enzyme Inhibition

The cyclooxygenase (COX) enzyme exists in two primary isoforms, COX-1 and COX-2. nih.govnih.gov COX-1 is constitutively expressed in most tissues and is involved in maintaining normal physiological functions, while COX-2 is an inducible enzyme that is upregulated at sites of inflammation. youtube.com The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are derived from their ability to inhibit COX-2. youtube.com

While direct studies on this compound's inhibition of COX enzymes are not extensively detailed in the provided results, the broader class of isoindolinone derivatives has been investigated for anti-inflammatory properties. The structural features of the 1-oxoisoindoline core are present in various compounds that modulate inflammatory pathways. For instance, some bioactive compounds have been shown to inhibit COX-1 and COX-2 activity, suggesting that the isoindolinone scaffold could be a valuable template for designing novel anti-inflammatory agents. mdpi.com

Anti-Oncogenic and Multi-Drug Resistance Reversal Potentials

The 1-oxoisoindoline scaffold is a privileged structure in the design of anti-cancer agents, with derivatives showing promise in targeting key enzymes involved in cancer cell proliferation and survival.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. researchgate.netyoutube.com PARP inhibitors have emerged as a significant class of anti-cancer drugs, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. nih.govresearchgate.net By inhibiting PARP, these drugs prevent the repair of single-strand DNA breaks, which then lead to the formation of double-strand breaks during DNA replication. youtube.com In cancer cells with faulty homologous recombination repair (a common feature of BRCA-mutated cancers), these double-strand breaks cannot be efficiently repaired, leading to cell death. youtube.com

A series of 3-oxoisoindoline-4-carboxamide (B1419123) derivatives have been designed and evaluated as potent PARP-1 inhibitors. researchgate.net These compounds demonstrated good activity in both enzymatic and cellular assays. researchgate.net The key to their potency lies in the 3-oxoisoindoline-4-carboxamide core structure, which forms an intramolecular hydrogen bond, creating a planar conformation that is optimal for binding to the PARP active site. researchgate.net X-ray crystallography has confirmed this seven-membered intramolecular hydrogen bond in a compound from this series when bound to the PARP-1 protein. researchgate.net

Table 2: PARP Inhibitory Activity of 3-Oxoisoindoline-4-carboxamide Derivatives

Compound Series Target Key Findings
3-Oxoisoindoline-4-carboxamide derivatives PARP-1 Displayed modest to good inhibitory activity in intrinsic and cellular assays. researchgate.net
Compound 1e (a 3-oxoisoindoline-4-carboxamide derivative) PARP-1 X-ray structure confirmed a seven-membered intramolecular hydrogen bond, contributing to its binding affinity. researchgate.net

Inhibitory Effects on Epidermal Growth Factor Receptor (EGFR) (related oxoisoindoline derivatives)

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival. elsevierpure.com Dysregulation of EGFR signaling is a common feature in many types of cancer, making it a prime target for anti-cancer therapies. nih.gov

While direct evidence for this compound as an EGFR inhibitor is limited in the provided search results, related heterocyclic structures containing the core isoindolinone motif have been explored for their EGFR inhibitory potential. For example, various oxadiazole and pyrazoline derivatives have been designed and synthesized as promising EGFR-tyrosine kinase (TK) inhibitors. nih.gov These findings suggest that the broader class of compounds containing the oxoisoindoline scaffold could be further functionalized to effectively target EGFR.

Reversal of Multidrug Resistance via P-glycoprotein Modulation

Multidrug resistance (MDR) is a primary obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). nih.gov P-gp functions as a drug efflux pump, reducing the intracellular concentration of anticancer agents and thereby diminishing their efficacy. acs.org The interaction between 1-oxoisoindoline derivatives and P-gp is complex.

Conversely, other research has focused on designing novel isoindoline (B1297411) derivatives specifically to act as MDR reversal agents by inhibiting P-gp. A series of α-aryl-α-thioether-alkyl isoindoline derivatives were synthesized and evaluated for their ability to resensitize MDR cancer cells to conventional chemotherapy. acs.org The mechanism for these reversal agents is believed to be the direct blockade of the P-gp efflux pump. acs.org Additionally, related indoline-5-sulfonamide (B1311495) derivatives have been shown to reverse chemoresistance to doxorubicin (B1662922) in cancer cells that overexpress P-gp. mdpi.com

This indicates that while some established drugs based on the 1-oxoisoindoline core are substrates of P-gp, the scaffold itself holds potential for developing new agents that can inhibit P-gp and reverse multidrug resistance.

IKZF2 Degradation Activity

A significant advancement in the application of the 1-oxoisoindoline scaffold is its use in targeted protein degradation. Derivatives like lenalidomide (B1683929) and pomalidomide (B1683931) are foundational examples of "molecular glue" degraders. nih.govmiragenews.com These molecules function by binding to cereblon (CRBN), a substrate receptor component of the Cullin 4 RING E3 ubiquitin ligase (CRL4) complex. rsc.orgtocris.com This binding event alters the substrate specificity of the E3 ligase, inducing the recruitment, ubiquitination, and subsequent proteasomal degradation of specific target proteins known as neosubstrates. rsc.org

One such critical neosubstrate is the Ikaros family zinc finger protein 2 (IKZF2), also known as Helios, a transcription factor that plays a key role in the function of regulatory T cells (Tregs). nih.gov Building on this mechanism, researchers have designed novel this compound derivatives to enhance the degradation of IKZF2. A key structural modification involves the addition of a naphthamide group to the 5-position of the isoindolinone core. nih.gov This led to the development of DEG-35, a potent dual degrader of IKZF2 and casein kinase 1 alpha (CK1α). nih.gov

This targeted degradation strategy showcases the utility of the this compound framework in creating highly specific therapeutic agents that can eliminate disease-driving proteins.

Compound NameCore Structure ModificationTarget Proteins Degraded
DEG-35 Naphthamide linked to 5-position of isoindolinoneIKZF2, CK1α
DEG-77 Chromene-carboxamide linked to 5-positionIKZF2, CK1α

Table 1: Examples of this compound derivatives designed as protein degraders.

In Vitro Cellular Growth Inhibition in Cancer Cell Lines

Derivatives of 1-oxoisoindoline have demonstrated significant antiproliferative and cytotoxic effects across a range of cancer cell lines. Pomalidomide exhibits direct anti-myeloma tumoricidal activity by inhibiting proliferation and inducing apoptosis in hematopoietic tumor cells. tga.gov.au Notably, it is effective against both lenalidomide-sensitive and lenalidomide-resistant multiple myeloma cell lines. tga.gov.au

The targeted protein degraders developed from this scaffold have also shown potent growth inhibition. The dual IKZF2 and CK1α degrader DEG-77, which features a 1-oxoisoindoline core, displays antiproliferative activity in cell lines for diffuse large B-cell lymphoma (OCI-LY3) and ovarian cancer (A2780). nih.gov Furthermore, novel thalidomide (B1683933) derivatives have been developed that can effectively kill resistant cancer cells. miragenews.com Other related heterocyclic structures, such as indoline-5-sulfonamides, have also been shown to suppress the growth of cancer cells like the MCF7 breast cancer line. mdpi.com

Cell LineCancer TypeCompound ClassEffect
Multiple Myeloma (Lenalidomide-Resistant) HematopoieticPomalidomideInhibition of proliferation, induction of apoptosis. tga.gov.au
OCI-LY3 Diffuse Large B-Cell LymphomaDEG-77 (IKZF2/CK1α Degrader)Antiproliferative activity. nih.gov
A2780 Ovarian CancerDEG-77 (IKZF2/CK1α Degrader)Antiproliferative activity. nih.gov
MCF7 Breast CancerIndoline-5-sulfonamidesGrowth suppression. mdpi.com

Table 2: In Vitro Growth Inhibition by 1-Oxoisoindoline Derivatives in Various Cancer Cell Lines.

Neuropharmacological and Central Nervous System Applications

Cholinesterase Enzyme Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

The inhibition of cholinesterase enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary therapeutic strategy for Alzheimer's disease to enhance cholinergic neurotransmission. nih.govnih.govmdpi.com The isoindole fragment has been explored as a scaffold for developing multi-target-directed ligands for neurodegenerative diseases. nih.gov

Researchers have synthesized a novel series of thalidomide–donepezil hybrids, combining the isoindoline-1,3-dione fragment from thalidomide with the N-benzylpiperidine pharmacophore of the known AChE inhibitor donepezil. nih.gov These hybrid molecules were evaluated for their ability to inhibit both AChE and BChE. One compound in the series, PQM-189 (3g), was identified as a particularly promising neuroprotective and anti-neuroinflammatory agent with significant cholinesterase inhibitory activity. nih.gov While this research utilized the related isoindoline-1,3-dione core, it highlights the potential of the broader isoindoline family, including this compound derivatives, as a foundation for designing new cholinesterase inhibitors.

Compound ClassTarget Enzyme(s)Key Finding
Thalidomide-Donepezil Hybrids Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Hybrid compound PQM-189 (3g) demonstrated potent cholinesterase inhibition, suggesting the utility of the isoindoline scaffold for this target. nih.gov

Table 3: Cholinesterase Inhibition by Isoindoline-based Derivatives.

Voltage-Gated Sodium Channel (NaV1.7) Blockade for Neuropathic Pain

The voltage-gated sodium channel NaV1.7 is a genetically validated target for the treatment of pain, as it plays a critical role in the signaling of nociceptive neurons. nih.govdrpress.org Non-selective sodium channel blockers often have limiting side effects, driving the search for selective inhibitors. nih.gov A series of 3-oxoisoindoline-1-carboxamides, a close structural isomer of the titular compound, has been identified as potent and state-dependent blockers of NaV1.7. nih.gov

These compounds were developed through extensive structure-activity relationship studies to optimize potency for NaV1.7 and selectivity against the cardiac sodium channel NaV1.5, achieving a more than 100-fold functional selectivity in some cases. nih.gov Several of these oxoisoindoline carboxamides demonstrated concentration-dependent efficacy in preclinical behavioral models of neuropathic and inflammatory pain. nih.gov For instance, compound 28 showed concentration-dependent inhibition of nerve injury-induced ectopic firing in an ex vivo dorsal root ganglion preparation. nih.gov The development of these selective blockers underscores the potential of the oxoisoindoline carboxamide core for creating novel therapeutics for neuropathic pain. nih.govdntb.gov.uamedcentral.com

Compound SeriesTarget ChannelKey In Vivo / Ex Vivo Findings
3-Oxoisoindoline-1-carboxamides NaV1.7Compounds 16A and 26B showed concentration-dependent efficacy in preclinical behavioral pain models. nih.gov
3-Oxoisoindoline-1-carboxamides NaV1.7Compound 28 inhibited nerve injury-induced ectopic firing in ex vivo DRG preparations. nih.gov

Table 4: Efficacy of Oxoisoindoline Carboxamides as NaV1.7 Blockers.

Metabotropic Glutamate (B1630785) Receptor 1 (mGluR1) Ligand Activity

Group I metabotropic glutamate receptors, including mGluR1, are involved in modulating neuronal excitability and synaptic plasticity and have been implicated in the pathophysiology of various central nervous system disorders. nih.gov Research has led to the discovery of a series of isoindolinone derivatives that act as novel antagonists for the mGluR1 receptor. nih.gov

Through a strategy combining rapid parallel synthesis and medicinal chemistry optimization, potent mGluR1 antagonists were developed. nih.gov Specifically, N-cyclopropyl and N-isopropyl isoindolinone analogs (compounds 21, 22, and 23) were identified with improved in vivo pharmacokinetic profiles. The most advanced of these, analog 23, demonstrated a significant oral antipsychotic-like effect in an animal model, highlighting the therapeutic potential of isoindolinone-based compounds for treating psychotic disorders by modulating the glutamatergic system. nih.gov

Anti-Infective and Antiviral Therapeutic Prospects

Derivatives of this compound have emerged as a versatile scaffold in the development of novel anti-infective and antiviral agents. Researchers have explored their potential to combat bacterial resistance mechanisms, inhibit viral enzymes crucial for replication, and exert direct antibacterial effects against a range of pathogens.

Efflux Pump Inhibition (EPI) in Gram-Negative Bacteria (e.g., AcrAB-TolC System)

Multidrug efflux pumps are a primary defense mechanism in Gram-negative bacteria, actively expelling a broad spectrum of antibiotics and contributing significantly to antibiotic resistance. The AcrAB-TolC efflux pump is a major contributor to this resistance in many clinically relevant Gram-negative pathogens. nih.gov Consequently, the development of efflux pump inhibitors (EPIs) is a promising strategy to restore the efficacy of existing antibiotics.

Within this context, certain isoindoline derivatives have been investigated for their potential as EPIs. For instance, a novel EPI, TXA09155, was developed by conformationally constraining a previously reported inhibitor. nih.gov This compound demonstrated the ability to enhance the activity of multiple classes of antibiotics against wild-type and multidrug-resistant (MDR) Pseudomonas aeruginosa. nih.gov Studies have shown that such compounds can potentiate the effects of antibiotics like levofloxacin, moxifloxacin, doxycycline, and chloramphenicol, suggesting that their mechanism of action involves the inhibition of efflux pumps. nih.gov The exploration of the this compound scaffold in this area holds potential for developing adjuvants to antibiotic therapy, effectively re-sensitizing resistant bacteria to conventional treatments.

**Table 1: Potentiation of Antibiotic Activity by an Efflux Pump Inhibitor in *P. aeruginosa***

AntibioticFold Potentiation
Levofloxacin≥8
Moxifloxacin≥8
Doxycycline≥8
Minocycline≥8
Cefpirome≥8
Chloramphenicol≥8
Cotrimoxazole≥8
Data derived from studies on the EPI TXA09155 at a concentration of 6.25 µg/mL against P. aeruginosa. nih.gov

HIV-1 Integrase (IN) Inhibition

The human immunodeficiency virus type 1 (HIV-1) integrase (IN) is an essential enzyme for viral replication, as it catalyzes the insertion of the viral DNA into the host cell's genome. nih.govnih.gov This makes it a prime target for antiretroviral therapy. A number of 1-oxoisoindoline derivatives have been designed and synthesized as potential HIV-1 IN inhibitors.

Research into this area has led to the development of compounds that show significant inhibitory activity against the strand transfer (ST) step of the integration process. nih.gov For example, bicyclic 6,7-dihydroxyoxoisoindolin-1-ones have been identified as a promising platform for developing potent IN inhibitors. nih.gov Structure-activity relationship (SAR) studies have revealed that the introduction of specific substituents at various positions on the oxoisoindoline ring can significantly impact inhibitory potency. For instance, the introduction of a sulfonamide group has been shown to enhance potency in cell-based HIV assays. nih.gov Some of these compounds have demonstrated greater potency than the clinically used drug raltegravir (B610414) against certain drug-resistant mutants of HIV-1. nih.gov

Table 2: HIV-1 Integrase Strand Transfer (ST) Inhibitory Potency of Substituted 6,7-Dihydroxyoxoisoindolin-1-ones

CompoundSubstituent at 5-positionST IC₅₀ (µM)
Parent CompoundUnsubstituted0.16
4ePhenyl0.87
4h4-dimethylsulfonamidophenyl0.4
IC₅₀ values represent the concentration required to inhibit 50% of the enzyme's activity in vitro. nih.gov

General Antibacterial Activities (Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa)

In addition to their roles as EPIs and antiviral agents, this compound derivatives have also been investigated for their direct antibacterial properties against a variety of bacterial species.

Against Staphylococcus aureus, a common cause of skin and soft tissue infections, certain isoindoline derivatives have shown notable activity. nih.gov Some compounds have demonstrated minimum inhibitory concentrations (MIC) below 0.025 μg/ml against this bacterium. researchgate.net The antibacterial efficacy of these derivatives is often influenced by the nature of the substituents on the isoindoline core. researchgate.net

The Bacillus subtilis group of bacteria are known producers of a wide array of antimicrobial compounds. frontiersin.orguliege.be While research on the direct activity of 1-oxoisoindoline-5-carboxamides against B. subtilis is ongoing, the broader class of isoindoline derivatives has been evaluated for antibacterial properties against this and other Gram-positive bacteria. researchgate.net

Pseudomonas aeruginosa is an opportunistic Gram-negative pathogen known for its intrinsic resistance to many antibiotics. nih.gov While some isoindoline derivatives act as efflux pump inhibitors in this organism, others have been explored for direct antibacterial action. nih.gov The development of compounds with dual mechanisms of action—direct antibacterial effects and efflux pump inhibition—is a particularly attractive strategy for combating infections caused by this challenging pathogen.

Table 3: Reported Antibacterial Activity of Isoindoline Derivatives

Bacterial SpeciesReported ActivityReference
Staphylococcus aureusMIC <0.025 μg/ml for some derivatives. researchgate.net
Pseudomonas aeruginosaMIC of 0.39 μg/ml for a specific derivative. researchgate.net
Bacillus subtilisGeneral antibacterial activity has been studied for the broader class of isoindoline derivatives. researchgate.net

Structure Activity Relationship Sar and Pharmacophore Elucidation of 1 Oxoisoindoline 5 Carboxamide Analogues

Correlative Analysis of Substituent Effects on Biological Potency

The biological activity of 1-oxoisoindoline-5-carboxamide analogues can be significantly modulated by the nature and position of various substituents on the core structure. A systematic analysis of these modifications provides valuable insights into the structural requirements for desired pharmacological effects.

The antioxidant potential of isoindolinone derivatives is influenced by the electronic and steric properties of substituents attached to the core structure. Studies have shown that the introduction of specific functional groups can enhance the radical scavenging capabilities of these compounds.

Research into a series of 3-oxoisoindoline-5-carboxamide derivatives revealed that all tested compounds exhibited antioxidant properties, with variations in efficacy depending on the substitution pattern. nih.gov In one study, a series of isoindolinone derivatives were synthesized and evaluated for their antioxidant activity using DPPH radical scavenging and human low-density lipoprotein (LDL) oxidation assays. The results indicated that all 3-oxoisoindoline-5-carboxamides possessed antioxidant activity, with compound 8a showing the most potent effect. nih.gov

Another study investigating the impact of substituents on the nitrogen atom of the isoindolinone ring found that a cyclohexanol (B46403) group (compound 2f ) conferred the highest antioxidant activity, while an ethyl group (compound 2a ) resulted in the lowest activity. nih.gov This suggests that the cyclohexanol moiety plays a significant role in the radical scavenging mechanism, likely through its electron-donating properties which facilitate the neutralization of reactive oxygen species (ROS). nih.gov

The number and position of electron-donating groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups, are known to have a substantial impact on the antioxidant capacity of phenolic compounds, a principle that can be extended to isoindolinone derivatives bearing such moieties. rsc.org The presence of a hydroxyl group, for instance, can enhance antioxidant activity by facilitating hydrogen atom donation to scavenge free radicals. nih.gov

Table 1: Effect of Substituents on Antioxidant Activity of Isoindolinone Analogues This is an interactive table. Click on the headers to sort the data.

Compound Substituent on Isoindolinone Nitrogen Relative Antioxidant Activity Reference
2a Ethyl Lowest nih.gov
2f Cyclohexanol Highest nih.gov
8a (structure not specified in abstract) Dominant nih.gov

In the context of anticancer activity, several isoindolinone derivatives have shown significant cytotoxicity against various cancer cell lines. For instance, a series of novel 2-benzyl-6-substituted-ethoxy-isoindolinone derivatives were synthesized and tested for their antitumor activity. nih.gov Among these, tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate (11) demonstrated notable activity against the HepG2 cancer cell line with an IC50 of 5.89 µM. nih.gov This highlights the importance of the piperazine-containing side chain in conferring cytotoxic effects.

Furthermore, a series of isoindoline-1,3-dione derivatives were investigated for their potential as anticancer agents. nih.gov2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione was identified as the most potent compound, exhibiting significant inhibitory effects on the viability of Raji and K562 cancer cells, with CC50 values of 0.26 μg/mL and 3.81 μg/mL, respectively. nih.gov The presence of the bromoacetyl group, an alkylating moiety, is likely crucial for its cytotoxic mechanism.

The isoindolinone scaffold has also been explored for the development of histone deacetylase (HDAC) inhibitors, which are a class of anticancer agents. nih.gov In one study, several isoindoline-based hydroxamates were shown to inhibit HDAC1 in the low nanomolar range and suppress the proliferation of HCT116 human colon cancer cells. nih.gov The hydroxamic acid group is a key pharmacophoric element that chelates the zinc ion in the active site of HDAC enzymes.

Table 2: Anticancer Activity of Selected Isoindolinone Analogues This is an interactive table. Click on the headers to sort the data.

Compound Cancer Cell Line IC50 / CC50 Reference
tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate (11) HepG2 5.89 µM nih.gov
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione Raji 0.26 μg/mL nih.gov
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione K562 3.81 μg/mL nih.gov
Compound 17e (isoindoline-based hydroxamate) HCT116 Sub-micromolar nih.gov

The voltage-gated sodium channel NaV1.7 is a key target for the development of novel analgesics. This compound analogues have emerged as a promising class of NaV1.7 inhibitors. Optimization of this scaffold has focused on enhancing potency for NaV1.7 while ensuring high selectivity over other sodium channel isoforms, particularly the cardiac isoform NaV1.5, to minimize the risk of adverse cardiovascular effects. nih.gov

Extensive structure-activity relationship studies have been conducted on a series of 3-oxoisoindoline-1-carboxamides. nih.gov These investigations focused on modifying various positions of the oxoisoindoline core to improve NaV1.7 potency and selectivity. This led to the identification of several potent and selective inhibitors, including compounds 16A , 26B , 28 , 51 , 60 , and 62 . nih.gov These compounds demonstrated functional selectivity for NaV1.7 over NaV1.5 of more than 100-fold, which was attributed to a combination of subtype and state-dependent selectivity. nih.gov

The optimization process also involved strategies to improve metabolic stability. For example, balancing the hydrophilicity and hydrophobicity (LogD) of the molecules was a key consideration to reduce biliary clearance. nih.gov The introduction of specific substituents, such as a quinazoline (B50416) moiety in compound 16 (AM-2099) , led to a favorable pharmacokinetic profile in preclinical species. nih.gov

Stereochemistry plays a critical role in the biological activity of this compound analogues, as different stereoisomers can exhibit distinct pharmacological profiles. The three-dimensional arrangement of atoms in a molecule can significantly influence its interaction with the chiral environment of biological targets such as enzymes and receptors.

In the development of isoindolinone-based PARP-1 inhibitors, the introduction of a methyl substituent at the C1 position of the isoindolinone core created a chiral center. nih.gov This led to the discovery that the (S)-enantiomer, NMS-P515 , was a significantly more potent PARP-1 inhibitor than its (R)-enantiomer. nih.gov X-ray co-crystal structures revealed that both enantiomers bind to the nicotinamide (B372718) pocket of PARP-1, but the superior activity of the (S)-enantiomer was rationalized based on subtle differences in their binding interactions. nih.gov

Key Pharmacophoric Elements and Interactions

The biological activity of this compound analogues is underpinned by specific pharmacophoric elements that engage in key interactions with their biological targets. These interactions are essential for molecular recognition and the subsequent modulation of target function.

A key pharmacophoric feature of many this compound-based inhibitors, particularly those targeting poly(ADP-ribose) polymerase (PARP), is the formation of an intramolecular hydrogen bond. This structural feature is crucial for maintaining a planar conformation that mimics the nicotinamide moiety of the natural substrate, NAD+. nih.gov

In isoindolinone carboxamide derivatives designed as PARP-1 inhibitors, the primary amide at the 5-position is conformationally locked through an intramolecular hydrogen bond with an adjacent heteroatom. nih.gov This pre-organizes the molecule for optimal binding to the nicotinamide-binding pocket of PARP-1. The isoindolinone core is anchored in this pocket through a classic triad (B1167595) of hydrogen bonds with the backbone of Gly863 and Ser904, along with a π-π stacking interaction with the side chain of Tyr907. nih.gov

The presence of an intramolecular hydrogen bond can also influence the physicochemical properties of a molecule, such as membrane permeability. By shielding polar groups, intramolecular hydrogen bonding can increase the lipophilicity of a compound, thereby facilitating its passage across biological membranes. rsc.org This "chameleonic" behavior is an important consideration in the design of orally bioavailable drugs.

Significance of Lactam Nitrogen Substitution for Cellular Potency

The core structure of this compound features a lactam ring, and modifications to the nitrogen atom of this ring are a critical aspect of SAR studies. While direct research on the 1-oxoisoindoline scaffold is specific, principles can be drawn from closely related structures like indolin-2-one-5-carboxamides, which have been investigated as potent inhibitors for targets such as p21-activated kinase 4 (PAK4). ucla.edu

In these related series, the substitution on the lactam nitrogen plays a pivotal role in modulating cellular potency. Exploration of different groups at this position can significantly impact how the molecule orients itself within a target's binding site and can influence physicochemical properties like solubility and membrane permeability. For instance, in studies on indolin-2-one derivatives, modifications at the analogous nitrogen position were part of the lead optimization process to enhance antiproliferative activity in cancer cell lines. ucla.edu The introduction of various alkyl or aryl groups can lead to additional hydrophobic or steric interactions, potentially increasing binding affinity and, consequently, cellular potency.

The general principle remains that the lactam nitrogen is a key vector for chemical modification. Altering the substituent at this position allows for the fine-tuning of the molecule's properties to achieve better target engagement and improved cellular activity. The choice of substituent is crucial and is often guided by the specific topology and nature of the target protein's binding pocket.

Design Principles for Metal Ion Chelation in Integrase Inhibition

A prominent application for scaffolds related to this compound is in the design of HIV-1 integrase inhibitors. nih.gov A key feature of these inhibitors, known as integrase strand transfer inhibitors (INSTIs), is their ability to chelate divalent metal ions, typically magnesium (Mg²⁺), in the enzyme's active site. nih.gov This chelation is fundamental to their mechanism of action.

The pharmacophore for this class of inhibitors is characterized by a specific arrangement of atoms that can coordinate with the two Mg²⁺ ions. nih.govresearchgate.net The design principles for an effective metal-binding group (MBG) are well-defined:

Heteroatom Triad: The chelating motif almost always consists of a triad of heteroatoms, which must be hard Lewis bases to effectively coordinate with the hard Lewis acid character of the Mg²⁺ ions. nih.gov Common atoms used in this triad include oxygen and nitrogen. nih.govnih.gov

Optimal Geometry and Ring Formation: The spatial arrangement of the heteroatoms is critical. The geometry must allow for the formation of stable chelate rings with the metal ions. For many successful inhibitors, this results in the formation of adjacent five- and six-membered rings with the two magnesium ions. nih.gov

Anionic Bridging Atom: To achieve high-affinity binding, one of the heteroatoms in the triad, typically the central one, should be anionic or readily deprotonated under physiological conditions. This anionic atom often acts as a bridge between the two metal ions, creating a strong electrostatic interaction. nih.gov

For example, in a series of raltegravir-chelator derivatives, the most effective compounds featured an O, O, O donor atom triad. The deprotonated, anionic hydroxyl oxygen was found to bridge the two Mg²⁺ ions, while the other two oxygens completed the formation of the stable 5- and 6-membered chelate rings. nih.gov The carboxamide linkage itself can provide one of the essential donor atoms for chelation. nih.gov

Table 1: Key Features for Metal Ion Chelation in Integrase Inhibitors

Design Principle Requirement Rationale
Heteroatom Composition Triad of hard Lewis base donor atoms (e.g., O, N) Matches the hard Lewis acid nature of Mg²⁺ ions in the active site. nih.gov
Chelate Ring Size Geometry allowing for optimal 5- and 6-membered rings Provides thermodynamic stability to the inhibitor-metal complex. nih.gov

| Central Atom Character | Anionic, deprotonated atom in the middle of the triad | Provides strong electrostatic attraction and bridges the two metal ions. nih.gov |

Lipophilicity and its Influence on Bioactivity and Pharmacokinetics

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a master physicochemical property that profoundly influences the entire pharmacokinetic and pharmacodynamic profile of a drug candidate. researchgate.netnih.gov For this compound analogues, balancing lipophilicity is essential for success.

Influence on Pharmacokinetics (ADME):

Absorption: Medicinal substances with moderate lipophilicity are generally better absorbed through the lipid bilayers of cell membranes, such as those in the gastrointestinal tract. nih.gov Excessively high lipophilicity can lead to poor aqueous solubility and potential entrapment in lipid membranes, while very low lipophilicity can hinder membrane permeation. nih.gov

Distribution: Lipophilicity governs how a compound distributes into various tissues. Highly lipophilic compounds may accumulate in fatty tissues and are more likely to cross the blood-brain barrier. nih.gov They also tend to have higher plasma protein binding, which can reduce the concentration of the free, active drug. researchgate.net

Metabolism and Excretion: Increased lipophilicity can make a compound more susceptible to metabolism by enzymes such as cytochrome P450. nih.gov The resulting metabolites are typically more polar to facilitate excretion.

Influence on Bioactivity: A compound's lipophilicity affects its solubility and permeability, which together determine its ability to reach its biological target in sufficient concentration. researchgate.net There is often an optimal range of lipophilicity for maximum bioactivity. For instance, studies on various kinase inhibitors have shown that compounds with high lipophilicity may exhibit potent activity in biochemical assays but fail in cellular assays due to poor solubility or high nonspecific binding. ucla.edu Conversely, highly polar compounds may have excellent solubility but fail to cross cellular membranes to reach intracellular targets.

In the development of indolin-2-one-5-carboxamide inhibitors, calculated properties like cLogP are often monitored to ensure that new analogues remain within a "drug-like" chemical space, balancing potency with favorable pharmacokinetic characteristics. ucla.edu

Table 2: Relationship between Lipophilicity and Pharmacological Properties

Property Low Lipophilicity (Hydrophilic) Optimal Lipophilicity High Lipophilicity
Aqueous Solubility High Moderate Low nih.gov
Membrane Permeability Low High High (but can get trapped) researchgate.net
Plasma Protein Binding Low Moderate High researchgate.net
Metabolism Generally low Moderate Generally high nih.gov

| Bioavailability | Potentially poor (low absorption) | Generally good | Potentially poor (low solubility, high metabolism) |

Mechanistic Insights into the Biological Action of 1 Oxoisoindoline 5 Carboxamide Derivatives

Cellular and Subcellular Mechanistic Investigations

Derivatives of the oxoisoindoline carboxamide scaffold have been identified as potent, state-dependent blockers of voltage-gated ion channels, a mechanism crucial to their biological activity. This state-dependent interaction implies that these compounds bind with different affinities to the various conformational states of the channel protein, such as the resting, open, and inactivated states.

Research into a series of 3-oxoisoindoline-1-carboxamides has revealed their significant inhibitory activity against the voltage-gated sodium channel Na(V)1.7. nih.gov The Na(V)1.7 channel is a key mediator of pain sensation, making it a critical therapeutic target. The inhibitory action of the oxoisoindoline carboxamides was found to be dependent on the state of the channel, with several compounds demonstrating a high degree of selectivity for Na(V)1.7 over other sodium channel subtypes, such as the cardiac channel Na(V)1.5. nih.gov This selectivity is a highly desirable characteristic, as non-selective sodium channel blockers are often associated with significant adverse effects. nih.gov

The functional selectivity of these compounds appears to arise from a combination of subtype and state-dependent binding. nih.gov Studies have shown that these oxoisoindoline carboxamides interact with the local anesthetic binding site on the sodium channel. nih.gov By preferentially binding to and stabilizing the inactivated state of the Na(V)1.7 channel, these compounds effectively block its function.

Furthermore, a library of 1,3-dioxoisoindoline-5-carboxamides was designed and evaluated for their potential as T-type calcium channel blockers. nih.govdrugbank.com The most active compounds from this series demonstrated significant blocking activity on T-type calcium channels. nih.govdrugbank.com

The table below summarizes the in vitro activity of selected oxoisoindoline carboxamide derivatives on specific ion channels.

CompoundTarget Ion ChannelIC50 (µM)
Compound 4d T-type calcium channel0.93 nih.govdrugbank.com
Compound 4n T-type calcium channel0.96 nih.govdrugbank.com

This table presents the half-maximal inhibitory concentration (IC50) values for representative compounds against their target ion channels.

In ex vivo preparations using dorsal root ganglion (DRG) from a rat model of nerve injury, compound 28 showed a concentration-dependent inhibition of ectopic firing. nih.gov Additionally, compounds 16A and 26B demonstrated concentration-dependent efficacy in preclinical behavioral models of pain. nih.gov These findings underscore the therapeutic potential of oxoisoindoline carboxamides that function through a state-dependent blockade of ion channels.

Preclinical Efficacy and in Vivo Characterization of 1 Oxoisoindoline 5 Carboxamide Analogues

In Vivo Efficacy Studies in Disease Models

Pain Models (e.g., Rat SNL Model)

A novel series of Na(V)1.7 inhibitors with an oxoisoindoline core has been developed and evaluated for its potential in treating pain. nih.gov The voltage-gated sodium channel Na(V)1.7 is considered a significant mediator of pain. nih.gov Within this series, compounds 16A and 26B showed concentration-dependent effectiveness in preclinical behavioral pain models. nih.gov Furthermore, compound 28 demonstrated a concentration-dependent inhibition of nerve injury-induced ectopic activity in an ex vivo dorsal root ganglion (DRG) preparation from rats that underwent spinal nerve ligation (SNL). nih.gov These findings highlight the potential of oxoisoindoline carboxamides as a basis for developing new pain therapeutics. nih.gov

Table 1: In Vivo Efficacy of Oxoisoindoline Carboxamides in Pain Models

Compound Model Effect
16A Preclinical behavioral pain models Concentration-dependent efficacy nih.gov
26B Preclinical behavioral pain models Concentration-dependent efficacy nih.gov
28 Ex vivo DRG from SNL rats Concentration-dependent inhibition of ectopic activity nih.gov

Cancer Models (e.g., P388 Leukemia, KB/8.5 Models)

Substituted 3-oxoisoindoline-4-carboxamides have been identified as potent inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair mechanisms. researchgate.net A particularly promising compound from this class is NMS-P118 (2-[1-(4,4-difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide). researchgate.net NMS-P118 has demonstrated significant efficacy in vivo, both as a standalone treatment and in combination with temozolomide. researchgate.net Specifically, its effectiveness was observed in MDA-MB-436 and CAPAN-1 xenograft models. researchgate.net The development of these inhibitors was initiated from initial hits like isoindolinone-4-carboxamides 10a and 10b, which were identified through high-throughput screening. researchgate.net

In Vivo Cholinesterase Activity Evaluation

The in vivo inhibition of cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a critical area of study for various neurological conditions. nih.govnih.gov Research on heteroaromatic resveratrol (B1683913) analogs has shown that BChE is generally more sensitive to these compounds than AChE. nih.gov For instance, compounds 5 and 8 were the most potent BChE inhibitors in one study. nih.gov In rat models, the kinetics of blood cholinesterase inhibition have been studied for compounds like 9-amino-1, 2, 3, 4-tetrahydroacridine and its 7-methoxy derivative. nih.gov These studies, which continuously monitor enzyme activity, reveal a two-phase inhibition curve reflecting the absorption and subsequent elimination of the inhibitors. nih.gov Physiologically based kinetic (PBK) modeling is also being employed to predict in vivo AChE inhibition from in vitro data for both rats and humans. nih.gov

Antibacterial Efficacy in Model Systems

Synthetic indole (B1671886) derivatives have shown significant antibacterial activity against a range of gram-positive bacteria. nih.gov One such compound, SMJ-2, was effective in a mouse thigh infection model. nih.gov When administered after the establishment of a S. aureus ATCC-43300 infection, SMJ-2 demonstrated high efficacy. nih.gov The compound is believed to work by disrupting the respiratory metabolism of the bacteria. nih.gov Further research into indole-benzosulfonamide oleanolic acid derivatives has also yielded promising results. liverpool.ac.uk Derivative c17, in particular, showed notable efficacy in a murine skin infection model against methicillin-resistant Staphylococcus aureus (MRSA), leading to a significant decrease in bacterial counts. liverpool.ac.uk

Pharmacokinetic and ADME Considerations

Metabolic Stability Assessments

The metabolic stability of a compound is a crucial factor in its potential as a drug, influencing its pharmacokinetic properties like bioavailability and half-life. nih.gov For the 3-oxoisoindoline-4-carboxamide (B1419123) series, extensive studies were conducted to optimize metabolic stability alongside potency and selectivity. nih.gov This optimization led to the identification of several promising compounds (16A, 26B, 28, 51, 60, and 62) that underwent further characterization. nih.gov Similarly, a series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides were developed with a focus on favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics. nih.gov These compounds showed advantages over the approved PARP inhibitor Olaparib in terms of human liver microsomal and plasma stability. nih.gov In vitro ADME studies on other compounds, such as the antileishmanial compound S-4, have also been conducted to assess metabolic stability, where it was found that 36.07 ± 4.15% of the compound remained after one hour of metabolism by Phase-I enzymes. bioline.org.br

Cell Penetration and Permeability Studies

The investigation of cell penetration and permeability of novel chemical entities is a cornerstone of preclinical drug development. These studies provide essential insights into a compound's potential for oral absorption and its ability to reach intracellular targets. Standard in vitro models, such as the Caco-2 and Madin-Darby Canine Kidney (MDCK) cell lines, are routinely employed to predict the in vivo intestinal permeability of drug candidates.

These cell lines, when cultured on semi-permeable supports, form a monolayer of polarized cells that mimic the epithelial barrier of the human intestine. The primary metric obtained from these assays is the apparent permeability coefficient (Papp), which quantifies the rate at which a compound crosses the cell monolayer. This value is instrumental in classifying compounds as having low, moderate, or high permeability, thereby guiding structure-activity relationship (SAR) studies and candidate selection.

While direct and specific research findings on the cell penetration and permeability of 1-Oxoisoindoline-5-carboxamide and its analogues are not extensively available in the public domain, the general methodologies and interpretative frameworks for such studies are well-established. For instance, a bidirectional Caco-2 assay, which measures transport from the apical (luminal) to the basolateral (blood) side and vice versa, can elucidate whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp). An efflux ratio (the ratio of basolateral-to-apical Papp to apical-to-basolateral Papp) greater than 2 is typically indicative of active efflux, a mechanism that can limit oral bioavailability.

For a hypothetical series of this compound analogues, a cell permeability study would likely generate data that could be tabulated to compare the impact of various structural modifications on their ability to cross a cell monolayer. Such a table would be a critical tool for medicinal chemists to optimize the pharmacokinetic properties of this class of compounds.

Table 1: Illustrative Caco-2 Permeability Data for Hypothetical this compound Analogues

Compound IDR1 GroupR2 GroupPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux RatioPermeability Classification
Compound A-H-CH₃0.81.72.1Low (Potential Efflux)
Compound B-F-CH₃2.52.81.1Moderate
Compound C-H-CH₂CH₃5.15.51.1High
Compound D-Cl-CH₂CH₃4.89.92.1High (Potential Efflux)

This table is for illustrative purposes only and is based on typical data generated in such studies. The data does not represent actual experimental results for the specified compounds.

In the absence of specific published data for this compound analogues, the scientific community relies on the established principles of cell-based permeability assays to infer the likely behavior of such compounds and to design experimental strategies for their evaluation. The systematic application of these assays is indispensable for the successful progression of any new chemical series from preclinical discovery to clinical development.

Computational Chemistry and Rational Drug Design Strategies for 1 Oxoisoindoline 5 Carboxamide

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools that predict how a small molecule, such as a derivative of 1-oxoisoindoline-5-carboxamide, interacts with a biological target at the atomic level. These methods are crucial for predicting ligand-target binding interactions and rationalizing observed biological activities.

Computational studies have explored the binding of this compound derivatives to a range of important biological targets.

Poly(ADP-ribose) polymerase-1 (PARP-1): Molecular modeling has been instrumental in designing potent PARP-1 inhibitors based on the 3-oxoisoindoline-4-carboxamide (B1419123) core. researchgate.net X-ray crystallography has confirmed that these inhibitors can form a seven-membered intramolecular hydrogen bond, which helps to orient the molecule for optimal binding to the PARP surface. researchgate.net This pre-organization of the pharmacophore minimizes the entropic penalty upon binding. researchgate.net Key interactions often involve hydrogen bonds with residues like Gly-888 and π-stacking with tyrosine residues in the active site. researchgate.net

A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5 (ADAMTS-5): In the search for novel ADAMTS-5 inhibitors for the treatment of osteoarthritis, this compound derivatives have been investigated. nih.gov ADAMTS-5 is a zinc-dependent metalloprotease, and inhibitors are often designed to chelate the catalytic zinc ion. nih.govnih.gov Molecular modeling helps in designing molecules with appropriate zinc-binding functionalities and hydrophobic moieties that fit into the enzyme's active site. nih.gov Both ADAMTS-4 and ADAMTS-5 are key enzymes in the degradation of aggrecan, a major component of cartilage. nih.govresearchgate.net While ADAMTS5 is considered the major aggrecanase in mouse models of arthritis, the relative importance in humans is still under investigation. researchgate.netfrontiersin.org

Epidermal Growth Factor Receptor (EGFR): The EGFR kinase domain is a major target in cancer therapy. nih.govnih.gov Molecular modeling studies have identified a core binding pocket that is highly hydrophobic and accommodates ATP-competitive inhibitors. nih.gov Key residues in this pocket include L718, V726, A743, M793, and L844. nih.gov The binding of inhibitors can induce conformational changes in the receptor, a phenomenon known as "induced fit," which is important for structure-activity relationship (SAR) studies. nih.govnih.gov

Acetylcholinesterase (AChE): Novel oxoisoindoline derivatives have been synthesized and evaluated as acetylcholinesterase inhibitors. researchgate.net In silico approaches are used to predict the binding of these compounds to the active site of AChE, which is a key target in the treatment of neurodegenerative diseases. nih.govnih.gov

Molecular docking and simulations provide a structural basis for understanding why certain this compound derivatives are active against specific targets. For instance, in the case of PARP-1 inhibitors, the formation of an intramolecular hydrogen bond in the 3-oxoisoindoline-4-carboxamide core is crucial for maintaining a planar conformation that fits well into the enzyme's active site. researchgate.net This structural insight rationalizes the observed potency of this class of compounds. researchgate.net Similarly, for ADAMTS-5 inhibitors, the ability of the molecule to effectively chelate the catalytic zinc ion and interact with surrounding hydrophobic residues explains its inhibitory activity. nih.gov

Virtual Screening and In Silico Approaches for Hit Identification

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach, along with other in silico methods, has been applied to find new hits based on the this compound scaffold. nih.govmdpi.com These methods can significantly reduce the cost and time associated with experimental high-throughput screening. nih.gov By filtering vast virtual libraries, researchers can prioritize a smaller, more manageable number of compounds for synthesis and biological testing. nih.gov

Structure-Based Drug Design (SBDD) Methodologies

Structure-Based Drug Design (SBDD) relies on the three-dimensional structural information of the target protein to design new inhibitors. researchgate.netmdpi.com When the crystal structure of a target protein complexed with a ligand is available, it provides a detailed map of the binding site. This information is invaluable for designing new molecules with improved affinity and selectivity. For example, the X-ray structure of a 3-oxoisoindoline-4-carboxamide derivative bound to PARP-1 has guided the synthesis of more potent inhibitors. researchgate.net This approach allows for the rational modification of the lead compound to optimize its interactions with the target.

Ligand-Based Drug Design (LBDD) Approaches

In the absence of a known 3D structure of the target protein, Ligand-Based Drug Design (LBDD) methods can be employed. mdpi.comnih.gov These approaches use the information from a set of known active and inactive molecules to build a pharmacophore model. This model defines the essential structural features required for biological activity. nih.gov The pharmacophore can then be used to screen virtual libraries for new compounds that fit the model. semanticscholar.org This strategy is particularly useful when designing analogs of existing drugs or when the target protein is difficult to crystallize.

Application of Artificial Intelligence in Drug Design

Generate novel molecular structures: Generative AI models can propose new chemical entities with desired properties. chemrxiv.org

Predict drug-target interactions: AI algorithms can predict the binding affinity of a compound for a specific target, helping to identify new therapeutic opportunities. nih.gov

Optimize lead compounds: By predicting the effects of chemical modifications, AI can guide medicinal chemists in designing more potent and selective drug candidates. youtube.com

The integration of AI into the drug design workflow promises to further enhance the discovery and development of new therapeutics based on the this compound core. intimal.edu.my

Analytical and Spectroscopic Characterization Techniques in 1 Oxoisoindoline 5 Carboxamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-Oxoisoindoline-5-carboxamide. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecule's carbon-hydrogen framework.

In a typical ¹H NMR spectrum of a related compound, (±)-2-(4-Fluorobenzyl)-3-oxoisoindoline-1-carbonitrile, specific chemical shifts are observed that correspond to the different protons in the molecule. rsc.org For instance, the protons of the isoindoline (B1297411) ring system and the carboxamide group will exhibit characteristic signals. The integration of these signals provides the ratio of the protons, while the splitting patterns (multiplicity) reveal the neighboring proton environments. Two-dimensional NMR experiments can further confirm the connectivity of atoms within the molecule. mdpi.com

Dynamic NMR experiments have been employed to study related amide structures, revealing the presence of different conformers or rotamers due to the partial double bond character of the amide bond. mdpi.com This can result in the duplication of NMR signals, which can be analyzed at different temperatures to understand the rotational barrier of the amide bond. mdpi.com

Table 1: Representative ¹H NMR and ¹³C NMR Data for Substituted Isoindolinones

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
(±)-2-(4-Fluorobenzyl)-3-oxoisoindoline-1-carbonitrile rsc.orgSpecific signals for aromatic, benzylic, and isoindoline protons.Characteristic peaks for carbonyl, cyano, and various aromatic and aliphatic carbons.
6-Amino-5-carboxamidouracils mdpi.comDuplication of signals for amide and amino protons, indicating rotamers.Corresponding duplicated signals for carbons adjacent to the amide bond.

This table is illustrative and based on data for structurally related compounds. Specific data for this compound would require direct experimental measurement.

Mass Spectrometry (MS) for Compound Identification and Purity Assessment

Mass spectrometry is a powerful tool for determining the molecular weight of this compound and assessing its purity. By ionizing the molecule and measuring the mass-to-charge ratio of the resulting ions, the exact molecular mass can be confirmed. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further solidifying the compound's elemental composition. Fragmentation patterns observed in the mass spectrum can also offer structural information, corroborating data from NMR spectroscopy.

X-ray Crystallography for Ligand-Protein Complex Structural Analysis and Conformation Studies

X-ray crystallography provides the most definitive three-dimensional structural information of this compound, particularly when it is in a crystalline form or bound to a protein. This technique has been used to study the solid-state conformation of related carboxamide derivatives, revealing details about bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. mdpi.com In the context of drug discovery, co-crystallization of this compound with its target protein can reveal the precise binding mode and key interactions within the active site, which is invaluable for structure-based drug design. For instance, X-ray analysis of related uracil (B121893) derivatives has shown that while one conformer may be present in the crystal lattice, multiple conformers can exist in solution. mdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in this compound. The infrared spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds.

Key functional groups and their expected FT-IR absorption regions include:

N-H stretch: The amide and lactam N-H groups will typically show stretching vibrations in the region of 3400-3200 cm⁻¹.

C=O stretch: The carbonyl groups of the lactam and the amide will exhibit strong absorption bands in the range of 1750-1650 cm⁻¹. The exact position can distinguish between the two carbonyls.

C-N stretch: The stretching vibrations of the C-N bonds will appear in the fingerprint region, typically between 1400 and 1000 cm⁻¹.

Aromatic C-H and C=C stretches: The aromatic ring will have characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Studies on related indole (B1671886) and phthalimide (B116566) compounds demonstrate the utility of FT-IR in identifying these characteristic peaks. researchgate.netrsc.org For example, the FT-IR spectrum of indole shows a distinct N-H stretching band at 3406 cm⁻¹. researchgate.net Similarly, N-hydroxyphthalimide exhibits characteristic C=O stretching vibrations. rsc.org

Table 2: Expected FT-IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (Amide & Lactam)3400-3200
C=O Stretch (Lactam)~1700-1680
C=O Stretch (Amide I)~1680-1630
N-H Bend (Amide II)~1640-1550
Aromatic C=C Stretch1600-1450
C-N Stretch1400-1000

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within the this compound molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophoric system. The isoindolinone and aromatic carboxamide moieties are expected to be the primary chromophores.

For related indole compounds, absorption is typically observed in the UV region below 350 nm. mdpi.com The solvent can influence the UV-Vis spectrum; for instance, studies on indenoisoquinolines show a dependence of absorption intensities on solvent polarity, with the keto-oxygens being key interacting groups. nih.gov This technique can be used to monitor reactions, determine compound concentration, and study interactions with other molecules. nih.govresearchgate.net

Biophysical Techniques for Binding Affinity Determination (e.g., Surface Plasmon Resonance)

Biophysical techniques are crucial for quantifying the binding affinity of this compound to its biological targets. Surface Plasmon Resonance (SPR) is a powerful label-free method for studying molecular interactions in real-time. nih.gov

In an SPR experiment, a protein target is typically immobilized on a sensor chip surface. A solution containing this compound is then flowed over the surface. The binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected as a response. By analyzing the response at different concentrations of the compound, the association (kon) and dissociation (koff) rate constants can be determined, and from these, the equilibrium dissociation constant (KD) is calculated. A lower KD value indicates a higher binding affinity.

SPR has been widely used to characterize the binding of small molecules to various proteins, providing valuable data for drug development. yorksj.ac.uknih.gov

Future Prospects and Research Directions for 1 Oxoisoindoline 5 Carboxamide Derivatives

Identification of Novel Therapeutic Targets

The versatility of the 1-oxoisoindoline-5-carboxamide core allows for the modulation of a diverse range of biological targets, opening avenues for new therapeutic interventions beyond its established roles.

A significant area of exploration is in oncology. Researchers have identified Casein Kinase 1 alpha (CK1α) as a key therapeutic target. nih.gov Certain isoindolinone derivatives function as "molecular glue" protein degraders, repurposing E3 ligase complexes to induce the degradation of CK1α. nih.gov This mechanism is crucial for the treatment of hematological malignancies and potentially solid tumors. nih.gov Another critical cancer target that is often considered "undruggable" is the transcription factor c-Myc , which is overexpressed in a large percentage of human cancers. nih.govnih.gov Derivatives of this compound are being developed as components of targeted protein degraders to induce the breakdown of c-Myc, offering a promising strategy for cancers with poor prognoses. nih.govnih.gov Furthermore, Histone Deacetylases (HDACs) have been identified as appealing targets for cancer therapy, and novel this compound derivatives have been designed as potent HDAC inhibitors.

In the realm of infectious diseases, the AcrA protein , a critical component of the AcrAB-TolC efflux pump in Gram-negative bacteria like E. coli, has been identified as a novel target. researchgate.net By inhibiting AcrA, this compound-based efflux pump inhibitors (EPIs) can restore the efficacy of existing antibiotics that are otherwise expelled from the bacterial cell. researchgate.net

Beyond cancer and infectious diseases, Apoptosis signal-regulating kinase 1 (ASK1) has been pinpointed as a therapeutic target for conditions such as non-alcoholic fatty liver disease. researchgate.net Specific this compound compounds have been patented for their ASK1 inhibitory activity. researchgate.net

Therapeutic AreaNovel TargetCompound Class/Derivative ExamplePotential Indication
OncologyCasein Kinase 1 alpha (CK1α)Isoindolinone-based molecular gluesHematological malignancies, Solid tumors
Oncologyc-MycThis compound in protein degradersVarious human cancers
OncologyHistone Deacetylases (HDACs)Isoindolinone-based HDAC inhibitorsVarious cancers
Infectious DiseasesAcrA (of AcrAB-TolC efflux pump)This compound-based Efflux Pump Inhibitors (EPIs)Gram-negative bacterial infections
Inflammatory DiseasesApoptosis signal-regulating kinase 1 (ASK1)N,N-dimethyl-1-oxoisoindoline-5-carboxamide derivativesNon-alcoholic fatty liver disease

Development of Advanced Analogues with Enhanced Potency and Selectivity

A primary focus of current research is the rational design and synthesis of advanced analogues of this compound with improved potency and selectivity for their intended targets.

One notable example is the development of efflux pump inhibitors (EPIs) targeting AcrA. Starting from an initial screening hit, a polybasic terephthalic acid derivative, medicinal chemists have synthesized a series of analogues to establish clear structure-activity relationships (SAR). researchgate.net Modifications to the parent compound, such as the introduction of a benzyl (B1604629) group, have been systematically explored to enhance binding affinity to AcrA and improve the potentiation of antibiotics like novobiocin. researchgate.net

Similarly, in the pursuit of new anticancer agents, novel isoindolinone derivatives have been synthesized and evaluated as HDAC inhibitors. Through structural optimization, researchers have developed compounds with nanomolar inhibitory concentrations (IC50) against HDAC1. nih.gov These efforts have led to the identification of analogues with more potent antiproliferative activities against several cancer cell lines compared to existing approved drugs. nih.gov

The development of these advanced analogues often involves sophisticated synthetic chemistry, allowing for precise modifications to the core scaffold. This enables the fine-tuning of the molecule's properties to maximize on-target activity while minimizing off-target effects.

Strategies to Overcome Biological Resistance Mechanisms

A significant challenge in the treatment of both cancer and infectious diseases is the development of biological resistance. Derivatives of this compound are at the forefront of strategies designed to circumvent these resistance mechanisms.

In the context of bacterial infections, a primary resistance mechanism in Gram-negative bacteria is the overexpression of efflux pumps, which actively remove antibiotics from the cell. researchgate.net The development of this compound-based EPIs that target the AcrAB-TolC pump is a direct strategy to counteract this resistance. researchgate.net By inhibiting the pump, these adjuvants can restore the effectiveness of antibiotics that have become ineffective due to efflux. researchgate.net

In oncology, targeted protein degradation offers a novel approach to overcoming drug resistance. This strategy can induce the rapid and efficient degradation of disease-causing proteins, which may reduce the likelihood of the target protein developing resistance mutations. nih.gov The use of this compound derivatives in technologies like Proteolysis Targeting Chimeras (PROTACs) and molecular glues can lead to the elimination of key cancer-driving proteins, a mechanism that is less susceptible to traditional resistance pathways. nih.gov

Exploration of Polypharmacology and Multi-Target Directed Ligands

The concept of polypharmacology, where a single molecule is designed to interact with multiple targets, is gaining traction as a strategy to tackle complex multifactorial diseases. researchgate.net The isoindolinone scaffold is well-suited for the development of such multi-target directed ligands (MTDLs). nih.gov

Research has shown that certain isoindolinone derivatives can exhibit a multifunctional pharmacological profile. For instance, specific compounds have demonstrated potent inhibition of carbonic anhydrase isozymes (hCA I and hCA II) combined with significant antioxidant and antimicrobial properties. nih.gov This suggests the potential for these molecules to address multiple pathological conditions simultaneously. nih.gov

Integration of Emerging Technologies in Drug Discovery

The discovery and development of novel this compound derivatives are being significantly accelerated by the integration of emerging technologies.

Targeted Protein Degradation (TPD) technologies, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, represent a revolutionary approach in drug discovery. nih.govontosight.ai These technologies utilize the cell's natural protein disposal system to eliminate disease-causing proteins. The this compound moiety is a key component of the E3 ligase-binding element in many of these degraders. ontosight.ai Platforms for the rapid synthesis of PROTACs are being developed to accelerate the creation and testing of new drug candidates. ontosight.ai

To address challenges like poor bioavailability and off-target toxicity associated with some protein degraders, they are being incorporated into Antibody-Drug Conjugates (ADCs) . nih.gov ADCs use a monoclonal antibody to deliver a potent cytotoxic agent, such as a this compound-based degrader, directly to cancer cells, thereby increasing efficacy and reducing systemic exposure. nih.gov

Computational methods are also playing a crucial role. In silico virtual screening is used to identify initial hits from large compound libraries that are likely to interact with a specific target. researchgate.net Furthermore, generative deep learning models are being employed for the de novo design of multi-target ligands, enabling the creation of novel molecules with tailored polypharmacological profiles. nih.gov These advanced computational tools are helping to streamline the drug discovery process and innovate the design of new therapeutic agents based on the this compound scaffold.

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